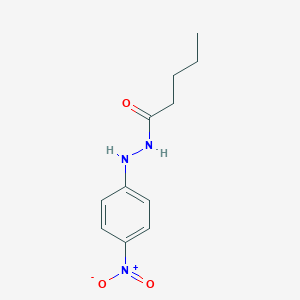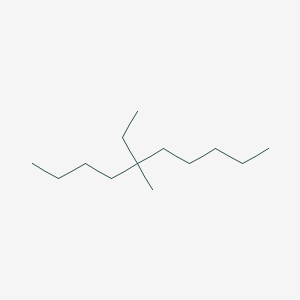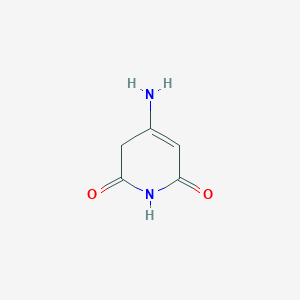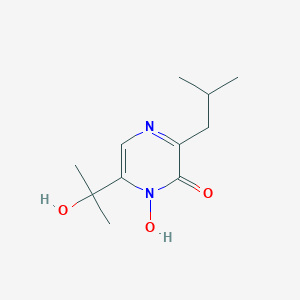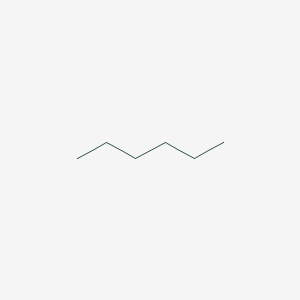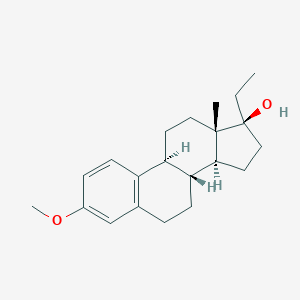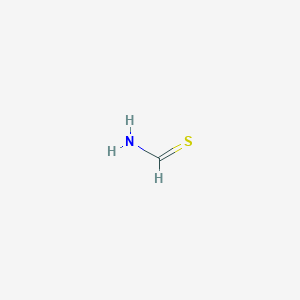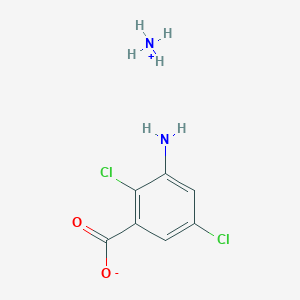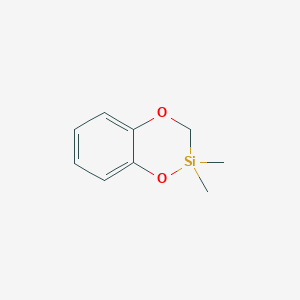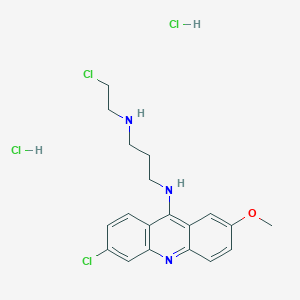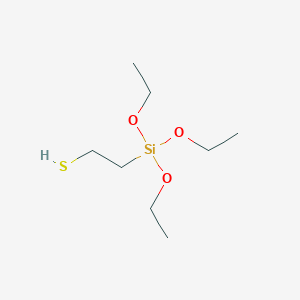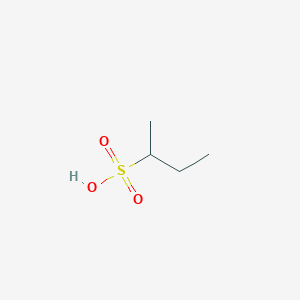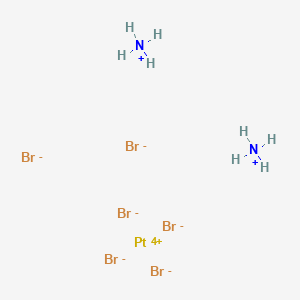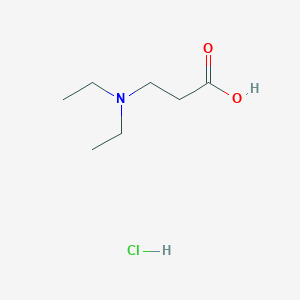
(p-Hydroxyphenyl)dimethylsulfonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(p-Hydroxyphenyl)dimethylsulfonium chloride, also known as S-2367, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonium salt that has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various applications in the field of biochemistry and physiology.
作用机制
The mechanism of action of (p-Hydroxyphenyl)dimethylsulfonium chloride is not fully understood, but it is believed to involve the compound's antioxidant and anti-inflammatory properties. (p-Hydroxyphenyl)dimethylsulfonium chloride has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines, which may contribute to its beneficial effects in various experimental models.
生化和生理效应
(p-Hydroxyphenyl)dimethylsulfonium chloride has been shown to have a number of biochemical and physiological effects in various experimental models. Some of the most notable effects of this compound include:
1. Reduction of oxidative stress
2. Inhibition of inflammation
3. Protection against cellular damage
4. Modulation of cellular signaling pathways
5. Regulation of gene expression
实验室实验的优点和局限性
(p-Hydroxyphenyl)dimethylsulfonium chloride has several advantages for use in lab experiments. This compound is readily available, relatively inexpensive, and has well-established synthesis methods. Additionally, (p-Hydroxyphenyl)dimethylsulfonium chloride has been shown to have a wide range of beneficial effects, making it a versatile tool for researchers in various fields.
However, there are also some limitations to the use of (p-Hydroxyphenyl)dimethylsulfonium chloride in lab experiments. One of the main limitations is that the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, (p-Hydroxyphenyl)dimethylsulfonium chloride may have different effects in different experimental models, which may complicate data interpretation.
未来方向
There are several future directions for research involving (p-Hydroxyphenyl)dimethylsulfonium chloride. Some potential areas of investigation include:
1. Further studies of the mechanism of action of (p-Hydroxyphenyl)dimethylsulfonium chloride, including its effects on cellular signaling pathways and gene expression.
2. Studies of the potential therapeutic applications of (p-Hydroxyphenyl)dimethylsulfonium chloride in various disease models.
3. Development of new synthesis methods for (p-Hydroxyphenyl)dimethylsulfonium chloride that are more efficient and cost-effective.
4. Investigation of the potential use of (p-Hydroxyphenyl)dimethylsulfonium chloride as a tool for studying oxidative stress and inflammation in various experimental models.
In conclusion, (p-Hydroxyphenyl)dimethylsulfonium chloride is a promising compound for scientific research due to its antioxidant and anti-inflammatory properties. This compound has been shown to have a wide range of beneficial effects in various experimental models, making it a versatile tool for researchers in various fields. While there are still some limitations to the use of (p-Hydroxyphenyl)dimethylsulfonium chloride in lab experiments, there are also many exciting future directions for research involving this compound.
合成方法
(p-Hydroxyphenyl)dimethylsulfonium chloride can be synthesized through a multistep process involving the reaction of p-hydroxybenzaldehyde with dimethylsulfide and then with methyl iodide. The resulting product is then treated with hydrochloric acid to obtain the final product. This synthesis method has been well established in the literature and has been used to produce high-quality (p-Hydroxyphenyl)dimethylsulfonium chloride for scientific research purposes.
科学研究应用
(p-Hydroxyphenyl)dimethylsulfonium chloride has been widely used in scientific research for its unique properties. This compound has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various applications in the field of biochemistry and physiology. Some of the most common scientific research applications of (p-Hydroxyphenyl)dimethylsulfonium chloride include:
1. In vitro studies of oxidative stress and inflammation
2. In vivo studies of oxidative stress and inflammation
3. Studies of the role of (p-Hydroxyphenyl)dimethylsulfonium chloride in cellular signaling pathways
4. Studies of the effect of (p-Hydroxyphenyl)dimethylsulfonium chloride on gene expression
属性
CAS 编号 |
1005-35-2 |
|---|---|
产品名称 |
(p-Hydroxyphenyl)dimethylsulfonium chloride |
分子式 |
C8H11ClOS |
分子量 |
190.69 g/mol |
IUPAC 名称 |
(4-hydroxyphenyl)-dimethylsulfanium;chloride |
InChI |
InChI=1S/C8H10OS.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h3-6H,1-2H3;1H |
InChI 键 |
UXWDJTXZHNODLR-UHFFFAOYSA-N |
SMILES |
C[S+](C)C1=CC=C(C=C1)O.[Cl-] |
规范 SMILES |
C[S+](C)C1=CC=C(C=C1)O.[Cl-] |
其他 CAS 编号 |
1005-35-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



